molecular formula C18H16F3NO B1325712 3-Azetidinomethyl-4'-trifluoromethylbenzophenone CAS No. 898771-95-4

3-Azetidinomethyl-4'-trifluoromethylbenzophenone

Cat. No. B1325712
M. Wt: 319.3 g/mol
InChI Key: VAQVJVGFJLMPAY-UHFFFAOYSA-N
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Description

3-Azetidinomethyl-4’-trifluoromethylbenzophenone is an organic compound with a trifluoromethylbenzophenone ring structure and an azetidinomethyl side chain. The IUPAC name for this compound is [4- (1-azetidinylmethyl)phenyl] [3- (trifluoromethyl)phenyl]methanone . It has a molecular weight of 319.33 .


Molecular Structure Analysis

The InChI code for 3-Azetidinomethyl-4’-trifluoromethylbenzophenone is 1S/C18H16F3NO/c19-18(20,21)16-4-1-3-15(11-16)17(23)14-7-5-13(6-8-14)12-22-9-2-10-22/h1,3-8,11H,2,9-10,12H2 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

3-Azetidinomethyl-4’-trifluoromethylbenzophenone has a molecular weight of 319.33 . . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Chemical Reactivity and Structural Properties

  • Azetinone Formation and Reactivity : A study by Zoghbi and Warkentin (1992) explored the reactivity of β-lactam-4-ylidene, which is structurally related to 3-Azetidinomethyl-4'-trifluoromethylbenzophenone. They found that the 1,2-H migration, characteristic of singlet carbenes, was not observable in this compound, suggesting unique reactivity and stability characteristics (Zoghbi & Warkentin, 1992).

  • Structural and Physicochemical Properties : A study by Dziewulska-Kułaczkowska and Bartyzel (2013) investigated the structural and physicochemical properties of a chromanone derivative, which shares some similarities with 3-Azetidinomethyl-4'-trifluoromethylbenzophenone. This study provides insights into the stability and potential applications of such compounds in various fields (Dziewulska-Kułaczkowska & Bartyzel, 2013).

Applications in Antitumor and Antimicrobial Research

  • Antitumor Activity : Greene et al. (2016) conducted a study on a series of 3-phenoxy-1,4-diarylazetidin-2-ones, closely related to the compound , and found potent antiproliferative properties. These compounds displayed significant activity against breast cancer cells and disrupted microtubular structure, indicating potential applications in cancer treatment (Greene et al., 2016).

  • Antibacterial and Antifungal Applications : Chopde, Meshram, and Pagadala (2012) synthesized azetidinone derivatives with promising antibacterial activities against various strains, highlighting the potential of such compounds in developing new antimicrobial agents (Chopde, Meshram, & Pagadala, 2012).

Synthesis and Characterization

  • Novel Synthesis Techniques : Cainelli et al. (2003) reported the synthesis of a class of 4-(2-oxoethylidene)azetidin-2-ones, demonstrating novel Lewis acid-mediated reactions. This study provides valuable methodologies for the synthesis of compounds similar to 3-Azetidinomethyl-4'-trifluoromethylbenzophenone, expanding the scope of synthetic chemistry in this area (Cainelli et al., 2003).

  • Crystal Structure Analysis : Ruiz, Mesa, and Sol (2015) explored the coordination capability and electron-donor character of a functionalized ionic liquid, contributing to the understanding of structural aspects relevant to compounds like 3-Azetidinomethyl-4'-trifluoromethylbenzophenone (Ruiz, Mesa, & Sol, 2015).

properties

IUPAC Name

[3-(azetidin-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO/c19-18(20,21)16-7-5-14(6-8-16)17(23)15-4-1-3-13(11-15)12-22-9-2-10-22/h1,3-8,11H,2,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAQVJVGFJLMPAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643269
Record name {3-[(Azetidin-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Azetidinomethyl-4'-trifluoromethylbenzophenone

CAS RN

898771-95-4
Record name {3-[(Azetidin-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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